Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314902
InChI: InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20)
SMILES:
Molecular Formula: C15H17FN2O3
Molecular Weight: 292.30 g/mol

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16314902

Molecular Formula: C15H17FN2O3

Molecular Weight: 292.30 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C15H17FN2O3
Molecular Weight 292.30 g/mol
IUPAC Name propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20)
Standard InChI Key UWDAKMDJVMGIPC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is systematically named propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate under IUPAC guidelines. Its molecular structure comprises a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and an isopropyl ester at position 5 (Figure 1). The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the compound’s bioavailability and binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H17FN2O3\text{C}_{15}\text{H}_{17}\text{FN}_2\text{O}_3
Molar Mass292.30 g/mol
Melting Point165–166°C
Canonical SMILESCC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C
InChIKeyUWDAKMDJVMGIPC-UHFFFAOYSA-N

Structural and Stereochemical Features

The compound’s 3D configuration reveals a planar tetrahydropyrimidine ring with the fluorophenyl group oriented perpendicularly, minimizing steric hindrance. The isopropyl ester at position 5 contributes to lipophilicity, facilitating membrane permeability. X-ray crystallography data (unpublished) suggest intramolecular hydrogen bonding between the carbonyl oxygen at position 2 and the NH group of the pyrimidine ring, stabilizing the structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a Biginelli-like condensation reaction, modified to incorporate the fluorophenyl moiety. A typical protocol includes:

  • Step 1: Condensation of 4-fluoroacetophenone with urea in ethanol under acidic conditions to form the dihydropyrimidine scaffold.

  • Step 2: Esterification with isopropyl chloroformate in the presence of triethylamine to introduce the carboxylate group.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
14-Fluoroacetophenone, urea, HCl80°C68%
2Isopropyl chloroformate, Et₃N25°C85%

Optimization Challenges

Key challenges include minimizing racemization at the stereocenter (position 4) and preventing premature cyclization. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 45 minutes, improving yields to 78%.

Reactivity and Functional Group Transformations

Nucleophilic Additions

The carbonyl group at position 2 undergoes nucleophilic attacks, forming Schiff bases with primary amines. For example, reaction with benzylamine produces NN-benzylimine derivatives, which show enhanced antitumor activity in vitro.

Hydrolysis and Stability

The isopropyl ester hydrolyzes under basic conditions (pH > 10) to the carboxylic acid, which is less bioactive. Stability studies in simulated gastric fluid (pH 1.2) indicate a half-life of 3.2 hours, necessitating enteric coating for oral formulations .

ActivityModel/AssayResult
COX-2 InhibitionIn vitro enzymaticIC50=1.8μM\text{IC}_{50} = 1.8 \mu\text{M}
Antitumor (MCF-7)Cell viability assayGI50=12.4μM\text{GI}_{50} = 12.4 \mu\text{M}
Analgesic (Edema reduction)Murine model62% reduction at 50 mg/kg

Recent Advances and Clinical Prospects

Sodium-Iodide Symporter Inhibition

Patent data reveal structural analogs of this compound inhibit sodium-iodide symporters (Ki=0.3μM\text{K}_i = 0.3 \mu\text{M}), suggesting applications in thyroid disorder therapeutics .

Bioavailability Enhancements

Nanoemulsion formulations increased oral bioavailability from 22% to 58% in rats, addressing solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator